3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide
Overview
Description
Mechanism of Action
Target of Action
SM-7368, also known as 3-Chloro-4-nitro-N-(5-nitro-2-thiazolyl)-benzamide or NF-kappaB Activation Inhibitor III, primarily targets the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway . This pathway plays a crucial role in immune responses, inflammation, and survival of cells .
Mode of Action
SM-7368 is a potent NF-κB inhibitor that targets downstream of MAPK p38 activation . It inhibits TNF-α-induced MMP-9 upregulation . The compound’s interaction with its targets results in the inhibition of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes .
Biochemical Pathways
The primary biochemical pathway affected by SM-7368 is the NF-κB signaling pathway . This pathway is crucial for the regulation of immune responses, inflammation, and cell survival . By inhibiting this pathway, SM-7368 can reduce the expression of pro-inflammatory genes and mitigate inflammatory responses .
Pharmacokinetics
It is known that the compound is soluble in dmso
Result of Action
The inhibition of the NF-κB pathway by SM-7368 leads to a decrease in the expression of pro-inflammatory genes . This can result in reduced inflammation and potentially contribute to the mitigation of conditions such as neurodegenerative diseases, autoinflammatory diseases, and metabolic disorders .
Biochemical Analysis
Biochemical Properties
SM-7368 is a selective NF-κB inhibitor . It inhibits TNF-α induced MMP-9 expression and decreases MMP-9 expression in AMPKα knockout cells . This suggests that SM-7368 interacts with the enzyme MMP-9 and the protein AMPKα, inhibiting their function and thereby affecting biochemical reactions in the cell .
Cellular Effects
SM-7368 has significant effects on various types of cells and cellular processes. It inhibits TNF-α-induced MMP-9 upregulation in a concentration-dependent manner . This suggests that SM-7368 influences cell function by impacting cell signaling pathways and gene expression . It also strongly inhibits TNF-α-induced NF-κB activity but not AP-1 activity , indicating its specific role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of SM-7368 involves its interaction with the MAPK p38 pathway . It targets downstream of MAPK p38 activation, inhibiting TNF-α-induced MMP-9 upregulation . This suggests that SM-7368 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SM-7368 involves the reaction of 3-chloro-4-nitroaniline with 5-nitro-2-thiazolyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
Industrial production of SM-7368 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
SM-7368 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and chloro groups. It can also participate in reduction reactions, where the nitro groups are reduced to amino groups under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used to reduce the nitro groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield the corresponding amines, while substitution reactions can result in various derivatives depending on the nucleophile employed .
Scientific Research Applications
SM-7368 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Comparison with Similar Compounds
Similar Compounds
BAY 11-7082: Another NF-κB inhibitor that targets the IκB kinase complex, preventing the phosphorylation and degradation of IκBα.
Parthenolide: A natural product that inhibits NF-κB by preventing the nuclear translocation of the p65 subunit.
Celastrol: A plant-derived compound that inhibits NF-κB by targeting multiple components of the signaling pathway.
Uniqueness
SM-7368 is unique in its specific inhibition of the downstream activation of MAPK p38, which distinguishes it from other NF-κB inhibitors that target different components of the pathway. This specificity makes SM-7368 a valuable tool for studying the distinct roles of MAPK p38 in NF-κB-mediated processes .
Properties
IUPAC Name |
3-chloro-4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN4O5S/c11-6-3-5(1-2-7(6)14(17)18)9(16)13-10-12-4-8(21-10)15(19)20/h1-4H,(H,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHLNGBTHLJLFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468240 | |
Record name | NF-kappaB Activation Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380623-76-7 | |
Record name | NF-kappaB Activation Inhibitor III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80468240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 380623-76-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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